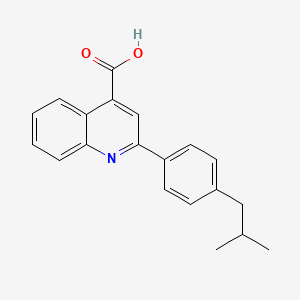
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” is a biochemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid”, has been a topic of interest in recent years . Various methods have been reported, including microwave-assisted synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” is based on the quinoline scaffold, which is a benzene ring fused with a pyridine ring . The compound also contains an isobutyl group attached to the 4-position of the phenyl ring and a carboxylic acid group attached to the 4-position of the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives, including “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid”, have been synthesized and evaluated for various chemical reactions . The reactions involve various catalysts and conditions, and the products have been evaluated for their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
“2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” is a gray powder . Its infrared (IR) spectrum shows peaks corresponding to acid-OH, C-H stretching, acidic C=O, imine C=N, and aromatic C=C . Its 1H NMR and 13C NMR spectra provide further information about its structure .Aplicaciones Científicas De Investigación
Crystal Structure and Spectral Characterization
- Crystal Structure Analysis : The study of similar quinoline derivatives, like N-(4-acetylphenyl)quinoline-3-carboxamide, involves detailed structural analysis using techniques such as FT-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and single crystal X-ray diffraction (Polo-Cuadrado et al., 2021).
Synthesis Methods
- Microwave Synthesis : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized using both microwave irradiated and conventional heating methods. This method demonstrated shorter reaction times and higher yields (Bhatt, Agrawal, & Patel, 2015).
- Synthesis of Graft Copolymers : 2-(4-Aminophenyl)quinoline-4-carboxylic acid has been used in the synthesis of new derivatives of polycaproamide graft copolymers, demonstrating the versatility of this compound in polymer science (Druzhinina, Kondrashova, & Shvekhgeimer, 2004).
Biological Activities
- Antimicrobial Activity : Various quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown effectiveness against a range of microorganisms, making them potential candidates for antimicrobial agents (Kumar & Kumar, 2021).
Photophysical Properties
- Excited-State Intramolecular Proton Transfer (ESIPT) : Quinoline derivatives have been studied for their photophysical behaviors in different solvents, showing potential applications in fluorophore development (Padalkar & Sekar, 2014).
Applications in Organic Chemistry
- Preparation of Quinoline Derivatives : The synthesis methods for quinoline-4-carboxylic acid derivatives have applications in preparative organic chemistry for developing biologically active quinoline derivatives (Boyarshinov et al., 2017).
Direcciones Futuras
The future directions for “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” and other quinoline derivatives include further exploration of their synthesis methods and their potential biological and pharmaceutical activities . The development of greener and more sustainable chemical processes is also a focus .
Propiedades
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-10,12-13H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIGIVFDELUNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

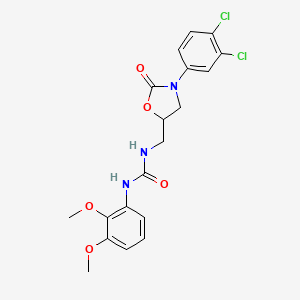
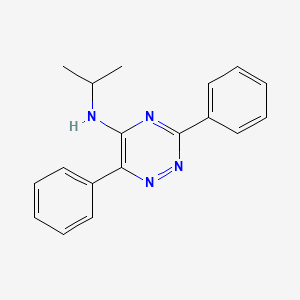
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)
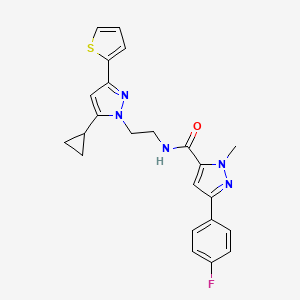
![Methyl 2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2605817.png)
![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)
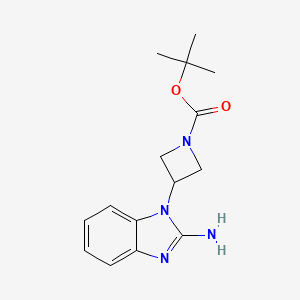
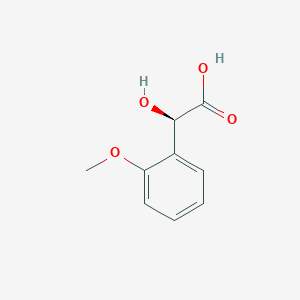
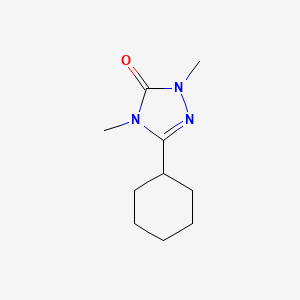
![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605832.png)